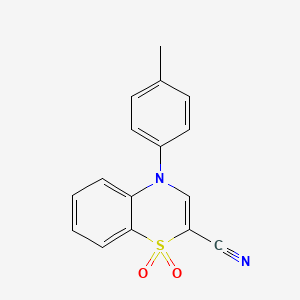

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

4-(4-Methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound belonging to the 1,4-benzothiazine class. Its structure comprises a benzothiazine core functionalized with a 4-methylphenyl group at the 4-position and a cyano group at the 2-position, with both sulfur atoms oxidized to sulfones (1,1-dioxide configuration).

Properties

IUPAC Name |

4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c1-12-6-8-13(9-7-12)18-11-14(10-17)21(19,20)16-5-3-2-4-15(16)18/h2-9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXSVYJWWUHTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of Reactions

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo several reactions:

- Oxidation: Forms sulfoxides or sulfones.

- Reduction: Converts the nitrile group to an amine or other functional groups.

- Substitution: Electrophilic and nucleophilic substitutions can occur on the benzothiazine ring.

Common Reagents and Conditions

- Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are common oxidizing agents.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

- Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under the right conditions.

Major Products Formed

- Oxidation: Sulfoxides and sulfones.

- Reduction: Amines and other reduced derivatives.

- Substitution: Various substituted benzothiazine derivatives.

Alternative Synthetic Approaches for 1,4-Benzothiazines

Several alternative methods have been developed for synthesizing 1,4-benzothiazine derivatives, as detailed below:

- Reaction of 2-aminothiophenol (2-ATP) with Styrene:

- Reaction of 2-ATP with 2,5-dihydro-2,5-dimethoxyfuran:

- Cascade C–N Bond Transamination and C(sp2)–H Sulfenylation:

- Three-Component Aerobic Method:

- Direct Condensation of 2-ATP with Penta-2,4-dione:

- Oxidative Cyclocondensation with m-CPBA/2-IBX Catalyst:

- PEG-200 Mediated Synthesis:

- DMSO-Mediated Oxidative Cyclization:

- Cleavage of Benzothiazole with Cyclopentane-1,3-dione:

- Biomimetic Strategy Using β-Cyclodextrin Catalyst:

- Cyclocondensation of substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyl compounds in the presence of β-cyclodextrin (β-CD) in water at neutral pH. The β-CD enhances the solubilization of the 1,3-dicarbonyl compound, facilitating its interaction with the benzenamine derivative.

Scientific Research Applications

This compound has applications in:

- Medicinal Chemistry: Investigated as a potential antimicrobial, anticancer, and anti-inflammatory agent.

- Material Science: Used in developing organic semiconductors and light-emitting diodes (LEDs).

- Industrial Chemistry: Serves as a precursor for synthesizing other heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exhibits notable antimicrobial properties. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with essential enzymes, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

In anticancer research, this compound has shown promise in inducing apoptosis and inhibiting cell proliferation. Studies suggest that it may target specific signaling pathways involved in cancer progression, thus providing a basis for further investigation into its efficacy as an anticancer drug.

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Preliminary studies indicate that it may modulate inflammatory pathways, which could be beneficial in treating various inflammatory diseases.

Material Science

Organic Semiconductors

In the field of material science, this compound is utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Industrial Chemistry

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing other heterocyclic compounds with diverse applications in pharmaceuticals and materials science. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced biological activities.

Case Studies

Several studies have been conducted to explore the applications of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

- Anticancer Research : In vitro studies revealed that the compound significantly reduced the viability of cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

- Material Science Application : Research focused on integrating this compound into organic semiconductor devices showed improved performance characteristics compared to conventional materials.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Modifications

The 1,4-benzothiazine-2-carbonitrile 1,1-dioxide scaffold has been modified at the 3-, 4-, and 7-positions to explore structure-activity relationships (SAR). Key structural analogues include:

Key Structural Insights :

- Position 4 : Aryl substitutions (e.g., 4-methylphenyl) enhance binding to SUR1 subunits of K(ATP) channels, critical for β-cell activity .

- Position 7 : Chlorination (e.g., 7-Cl) improves metabolic stability and channel activation efficacy .

- Position 3: Alkylamino groups (e.g., isopropylamino) increase solubility and modulate channel specificity .

Pharmacological and Functional Comparisons

- K(ATP) Channel Activation: The parent compound (4-(4-methylphenyl)-...) shows moderate activity compared to 7-chloro-3-isopropylamino-..., which exhibits superior hyperpolarization and insulin release inhibition due to synergistic effects of 7-Cl and 3-isopropylamino groups . Diazoxide (a non-benzothiazine K(ATP) opener) has lower selectivity for pancreatic β-cells, whereas benzothiazine derivatives target Kir6.2/SUR1 with fewer off-target effects .

- Antiviral Potential: Unlike the 4-methylphenyl derivative, 6-chloro-4-(5-chloro-2-methoxyphenyl)-... was synthesized for antiviral screening, though specific data remain unpublished .

Anti-inflammatory Applications :

- Structurally related 1,2-benzothiazine 1,1-dioxides (e.g., methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) demonstrate anti-inflammatory activity via COX-2 inhibition, a mechanism distinct from K(ATP) modulation .

Biological Activity

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound belonging to the benzothiazine family. This compound has drawn attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, including the presence of a methylphenyl group and a carbonitrile moiety, suggest various mechanisms of action that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₂O₂S. Its molecular weight is approximately 281.34 g/mol. The compound features a benzothiazine core with a carbonitrile group and a 1,1-dioxide functionality that enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₂O₂S |

| Molecular Weight | 281.34 g/mol |

| CAS Number | 1291832-37-5 |

Synthesis

The synthesis of this compound typically involves the condensation of 4-methylbenzenamine with 2-chlorobenzonitrile in the presence of a base like sodium hydride. The reaction is followed by cyclization using sulfur and an oxidizing agent such as hydrogen peroxide to form the benzothiazine ring.

Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. A study demonstrated that various substituted benzothiazines showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that this compound could induce apoptosis in HT-29 human colon cancer cells by targeting specific signaling pathways related to cell proliferation and survival . Additionally, it has shown promise in reducing tumor growth in animal models.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It was found to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation. This activity is likely mediated through the modulation of NF-kB signaling pathways .

Case Study: Anticancer Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized a series of benzothiazine derivatives, including this compound. These compounds were evaluated for their anticancer activity against human colon cancer cells (HT-29). The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Research on Antimicrobial Activity

A comparative study on the antimicrobial efficacy of thiazine derivatives highlighted that compounds similar to this compound displayed potent activity against fungal species such as Aspergillus niger and Candida albicans. The findings suggest that these compounds could serve as potential antifungal agents .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 1,4-benzothiazine 1,1-dioxide derivatives?

- Methodological Answer : The synthesis of 1,4-benzothiazine 1,1-dioxides often involves alkylation, ring expansion, and condensation. For example, ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (a precursor) is synthesized via refluxing sodium saccharin with ethyl chloroacetate in acetonitrile, followed by Gabriel-Coleman rearrangement under ultrasonic waves . Microwave-assisted synthesis significantly reduces reaction times (e.g., 77.8% yield in 7 hours for similar derivatives) and enhances purity by minimizing side reactions . Key parameters include solvent choice (ethanol or acetonitrile), stoichiometric ratios (excess alkylating agents like ethyl iodide), and temperature control (reflux conditions) .

Q. How can structural characterization of this compound be performed to confirm its conformation?

- Methodological Answer : X-ray crystallography is critical for resolving the thiazine ring conformation and intermolecular interactions. For instance, in related 1,2-benzothiazine 1,1-dioxides, the thiazine ring adopts a distorted half-chair conformation with deviations from planarity (±0.0336 Å) due to substituent effects . Intermolecular interactions (e.g., C–H⋯S/O hydrogen bonds, π-π stacking with centroid separations of 3.619 Å) stabilize the crystal lattice . Complementary techniques include:

- IR spectroscopy : Identifies functional groups (e.g., S=O stretches at 1349–1178 cm⁻¹, NH/OH bands at 3751–3564 cm⁻¹) .

- NMR : Distinguishes methyl groups (δ 3.49 ppm for SO2NH, δ 3.90 ppm for OCH3) and aromatic protons (δ 6.89–8.01 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 389.3 [M⁺] for methoxy-substituted derivatives) .

Q. What preliminary assays are suitable for screening biological activity?

- Methodological Answer : Gram-positive/-negative bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans) are commonly used for antimicrobial screening via disc diffusion or broth dilution assays . Derivatives with electron-withdrawing groups (e.g., bromo, methoxy) show enhanced activity due to increased electrophilicity . For anti-inflammatory potential, COX-2 inhibition assays are recommended, as structurally similar 1,2-benzothiazine dioxides exhibit activity comparable to meloxicam .

Advanced Research Questions

Q. How do substituents at the 4-position influence the compound’s electronic and steric properties?

- Methodological Answer : Substituents like methyl or methoxy groups alter the thiazine ring’s electron density and conformational stability. For example, methyl groups at the 4-position increase steric hindrance, forcing the thiazine ring into a non-planar half-chair conformation . Electronic effects are quantified via Hammett constants (σ): Electron-donating groups (e.g., OCH3) reduce reactivity in nucleophilic substitutions, while electron-withdrawing groups (e.g., CN) enhance electrophilicity at the 2-position . Computational modeling (DFT) can predict substituent effects on frontier molecular orbitals and reactivity indices.

Q. How can crystallographic data resolve contradictions in bioactivity results across derivatives?

- Methodological Answer : Bioactivity discrepancies often arise from differences in intermolecular interactions. For instance, derivatives lacking hydrogen-bond donors at O4 show reduced solubility and bioavailability due to weaker C–H⋯O interactions (bond lengths >1.35 Å vs. 1.336–1.352 Å in active analogs) . Pairwise comparisons of crystal structures (e.g., centroid distances in π-π stacking) and docking studies (e.g., binding affinity to COX-2) can correlate structural features with activity trends .

Q. What strategies mitigate side reactions during benzothiazine ring expansion?

- Methodological Answer : Side reactions like over-alkylation or ring-opening are minimized by:

- Microwave irradiation : Accelerates reaction kinetics, reducing exposure to harsh conditions .

- Protecting groups : Acetoxy or ethoxy groups at the 4-position prevent unwanted hydroxyl group reactivity during alkylation .

- Catalytic bases : Anhydrous potassium carbonate (10 equiv.) optimizes deprotonation without hydrolyzing intermediates .

Q. How can SAR studies improve selectivity for bacterial vs. fungal targets?

- Methodological Answer : Structure-Activity Relationship (SAR) analysis reveals that:

- Hydrophobic substituents (e.g., bromophenyl) enhance antifungal activity by disrupting ergosterol biosynthesis .

- Polar groups (e.g., carbohydrazides) improve Gram-negative bacterial targeting via membrane penetration .

Dual-activity compounds are designed by balancing logP values (optimal range: 2.5–4.5) and hydrogen-bond capacity (PSA <90 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.